3,4-DIMETHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE
Overview
Description
3,4-DIMETHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE is a complex organic compound featuring a benzamide core substituted with a pyrrolidine sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The key steps include:
Formation of the Benzamide Core: This involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.
Introduction of the Pyrrolidine Sulfonyl Group: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where the sulfonyl chloride derivative of pyrrolidine reacts with the benzamide core under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-DIMETHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-DIMETHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine sulfonyl group is known to enhance binding affinity and specificity, potentially leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-(3-pyrrolidinyl)benzamide: Similar structure but lacks the sulfonyl group.
2-(1-(2,3-dimethyl-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl)-benzoic acid: Contains a pyrrolidine ring but with different substituents.
Uniqueness
3,4-DIMETHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE is unique due to the presence of both the dimethylbenzamide core and the pyrrolidine sulfonyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug discovery and other scientific applications.
Properties
IUPAC Name |
3,4-dimethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14-5-6-16(13-15(14)2)19(22)20-17-7-9-18(10-8-17)25(23,24)21-11-3-4-12-21/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCALOHKCXBIHGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.